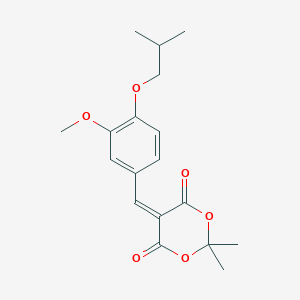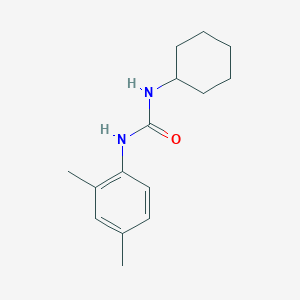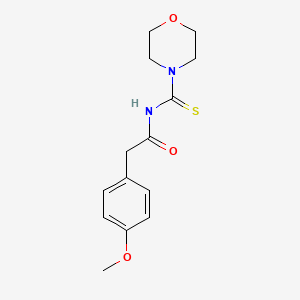
N-(2,4-difluorophenyl)-2-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-biphenylcarboxamide (DFB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a biphenylcarboxamide derivative that is used as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(2,4-difluorophenyl)-2-biphenylcarboxamide is in cancer research. CK2 is overexpressed in many types of cancer, and N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to inhibit the activity of CK2, leading to the suppression of cancer cell growth and proliferation. N-(2,4-difluorophenyl)-2-biphenylcarboxamide has also been studied for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
N-(2,4-difluorophenyl)-2-biphenylcarboxamide acts as a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK2 is involved in the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation has been linked to the development of various diseases, including cancer and neurodegenerative disorders. N-(2,4-difluorophenyl)-2-biphenylcarboxamide binds to the ATP-binding site of CK2, inhibiting its activity and leading to the suppression of cellular processes that are dependent on CK2.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to have potent inhibitory effects on CK2 activity, leading to the suppression of cellular processes that are dependent on CK2. In cancer cells, N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In neurodegenerative diseases, N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-2-biphenylcarboxamide has several advantages for use in lab experiments. It is a potent inhibitor of CK2, making it an effective tool for studying the role of CK2 in various cellular processes. It is also relatively stable and easy to synthesize, making it a cost-effective option for lab experiments. However, N-(2,4-difluorophenyl)-2-biphenylcarboxamide has some limitations, including its potential toxicity and off-target effects on other cellular processes.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-difluorophenyl)-2-biphenylcarboxamide. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, further research is needed to explore the potential side effects and toxicity of N-(2,4-difluorophenyl)-2-biphenylcarboxamide, as well as its off-target effects on other cellular processes.
Synthesemethoden
N-(2,4-difluorophenyl)-2-biphenylcarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-difluoroaniline with 2-bromobiphenylcarboxylic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2,4-difluorophenyl)-2-biphenylcarboxamide.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2NO/c20-14-10-11-18(17(21)12-14)22-19(23)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYWLVJTJIXDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)


![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)


![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)

![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)
